![molecular formula C19H20F3N5O2 B2473657 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034597-85-6](/img/structure/B2473657.png)
3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a pyrimidine derivative . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide”, often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide”, is diverse and complex . The 2,4-disubstituted pyrimidines are classified according to the type of bond linking the substituent to the core heterocycle .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives, including “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide”, are diverse. These reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
- Biological Activity : Most of the synthesized compounds exhibited superior cytotoxic activities against cancer cell lines (MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. They also showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
- Enzymatic Inhibition : Some compounds demonstrated significant inhibitory activity against CDK2/cyclin A2, making them potential anti-proliferative agents .
- Compound Optimization : Lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for PKB over closely related kinase PKA .
- Potential Lead : Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, could serve as a lead compound for further investigations .
- Alteration of Cell Cycle and Apoptosis : Compound 14 induced significant alterations in cell cycle progression and apoptosis within HCT cells .
Cancer Treatment (CDK2 Inhibition)
PKB (Protein Kinase B) Inhibition
Drug Development
Future Directions
The future directions for research on “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” and similar compounds could involve further medicinal chemistry optimization to improve their properties without major changes in structural features . This could potentially lead to the development of new therapeutic agents with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
3-acetamido-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-12(28)25-15-4-2-3-13(9-15)18(29)26-14-5-7-27(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h2-4,9-11,14H,5-8H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYRZUUHHJTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide |
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